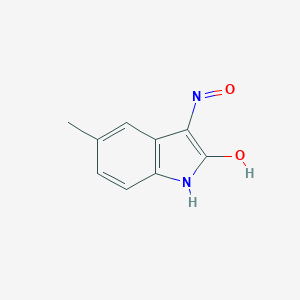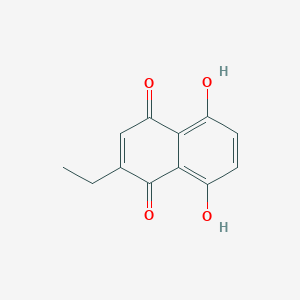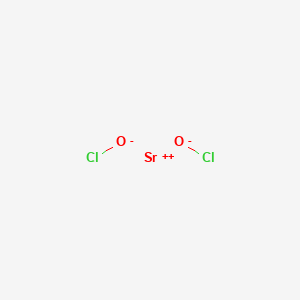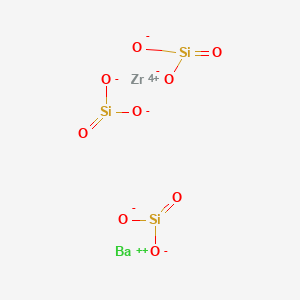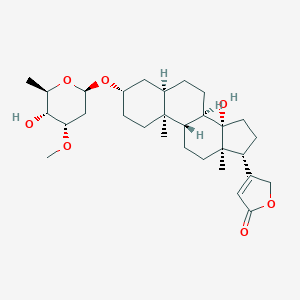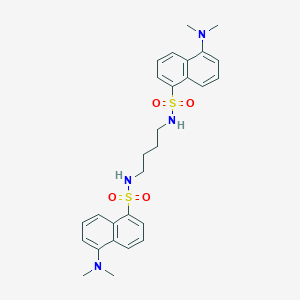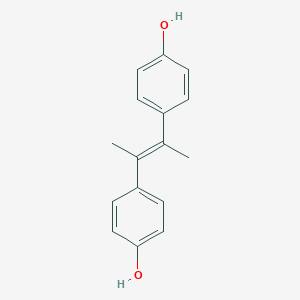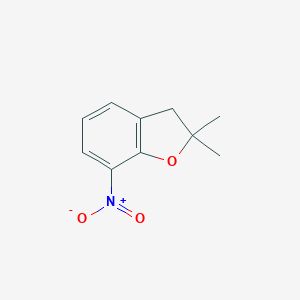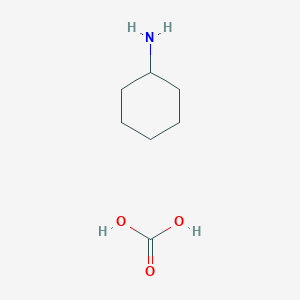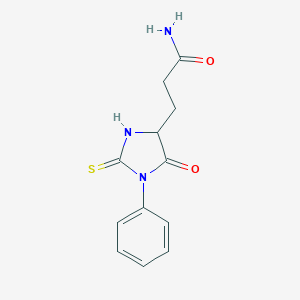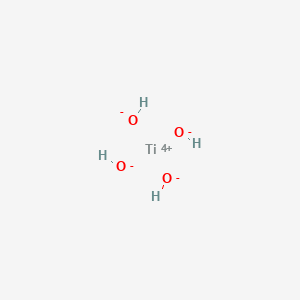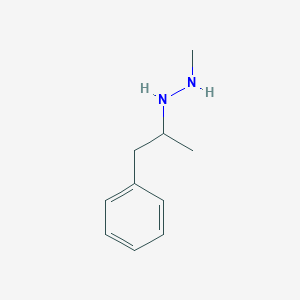
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine, also known as IPPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IPPH is a hydrazine derivative that is structurally similar to other psychostimulant drugs, such as amphetamines and methylphenidate. However, unlike these drugs, IPPH has not been widely used for recreational or medicinal purposes. Instead, it has been primarily studied for its potential as a research tool in various scientific fields.
Wirkmechanismus
The exact mechanism of action of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is not yet fully understood. However, it is thought to act as a dopamine reuptake inhibitor, similar to other psychostimulant drugs. This property is thought to underlie its psychostimulant effects and its potential as a research tool.
Biochemische Und Physiologische Effekte
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been shown to have a range of biochemical and physiological effects, similar to other psychostimulant drugs. For example, it has been reported to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and motivation. It has also been shown to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine in lab experiments is its ability to selectively target dopamine reuptake, without affecting other neurotransmitters. This property makes it useful in studies investigating the role of dopamine in various physiological and psychological processes. Another advantage of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is its relatively low toxicity compared to other psychostimulant drugs. However, there are also limitations to using 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine in lab experiments. For example, its effects can be highly variable depending on the dosage and the individual, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine. One area of interest is its potential applications in the treatment of various psychiatric and neurological disorders, such as ADHD and depression. Another area of interest is its potential as a research tool in studies investigating the role of dopamine in various physiological and psychological processes. Additionally, there is a need for further research on the safety and long-term effects of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine, particularly in the context of prolonged use.
Synthesemethoden
The synthesis of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is a complex process that involves several steps. The most common method for synthesizing 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine involves the reaction of 2-bromopropiophenone with hydrazine hydrate in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine. Other methods for synthesizing 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine have also been reported, but the above-mentioned method is the most widely used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been primarily studied for its potential applications in scientific research. It has been reported to have a range of properties that make it useful as a research tool. For example, 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been shown to have psychostimulant effects, similar to other drugs such as amphetamines and methylphenidate. This property has made it useful in studies investigating the neurochemical mechanisms underlying addiction and drug abuse.
Eigenschaften
CAS-Nummer |
14198-18-6 |
|---|---|
Produktname |
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine |
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
1-methyl-2-(1-phenylpropan-2-yl)hydrazine |
InChI |
InChI=1S/C10H16N2/c1-9(12-11-2)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
InChI-Schlüssel |
JBDZQSSWXOTFDA-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NNC |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NNC |
Synonyme |
1-Methyl-2-(α-methylphenethyl)hydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



